[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate
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Overview
Description
It is an agonist of G protein-coupled receptor 39 (GPR39), which plays a role in various physiological processes . The compound is known for its ability to induce inositol phosphate accumulation and cAMP accumulation in specific cell types, making it a valuable tool in biochemical and pharmacological studies .
Preparation Methods
The synthesis of PA-1324 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the nucleophilic substitution, hydrolysis, and silicon etherification reactions . These reactions are followed by O-alkylation and intramolecular cyclization to obtain the final product with high yield and purity . Industrial production methods often focus on optimizing these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
PA-1324 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
PA-1324 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study G protein-coupled receptor signaling pathways . In biology, it helps researchers understand the role of GPR39 in physiological processes such as hormone secretion and metabolic regulation . In medicine, PA-1324 is investigated for its potential therapeutic effects in conditions like obesity and metabolic disorders . Additionally, the compound is used in industrial applications to develop new materials and chemical processes .
Mechanism of Action
The mechanism of action of PA-1324 involves its interaction with G protein-coupled receptor 39 (GPR39). Upon binding to GPR39, PA-1324 induces the accumulation of inositol phosphate and cAMP in specific cell types . This leads to a cascade of intracellular signaling events that regulate various physiological processes, including hormone secretion and metabolic regulation . The molecular targets and pathways involved in these effects are still being investigated, but the compound’s ability to modulate GPR39 activity is a key aspect of its mechanism of action .
Comparison with Similar Compounds
PA-1324 can be compared to other G protein-coupled receptor agonists, such as TM-N1324 . While both compounds target GPR39, PA-1324 is unique in its specific binding affinity and the range of physiological effects it induces . Other similar compounds include various polyamides like PA6, PA66, PA11, and PA12, which are used in different industrial applications . PA-1324 stands out due to its specific biochemical properties and potential therapeutic applications .
Properties
CAS No. |
187235-49-0 |
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Molecular Formula |
C13H11BrN4O5 |
Molecular Weight |
383.15 g/mol |
IUPAC Name |
[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C13H11BrN4O5/c14-8-1-3-9(4-2-8)15-13(19)23-10-5-17-6-11(18(20)21)16-12(17)22-7-10/h1-4,6,10H,5,7H2,(H,15,19)/t10-/m0/s1 |
InChI Key |
OETDKIQCARCPKM-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OC(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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